O-Desmethylerlotinib is a chemical compound derived from erlotinib, which is primarily used in cancer treatment, particularly non-small cell lung cancer and pancreatic cancer. It is classified as an epidermal growth factor receptor (EGFR) inhibitor, functioning by blocking the activity of the EGFR, which is often overexpressed in various cancers. This inhibition prevents the proliferation of cancer cells and promotes apoptosis, making it an essential component in targeted cancer therapies.
O-Desmethylerlotinib is synthesized through metabolic processes that occur when erlotinib is administered. The compound was identified as a significant metabolite of erlotinib in pharmacokinetic studies, highlighting its potential therapeutic relevance and biological activity.
The synthesis of O-Desmethylerlotinib typically involves the demethylation of the parent compound erlotinib. Various synthetic routes have been explored to achieve this transformation, employing both chemical and enzymatic methods.
O-Desmethylerlotinib retains the core structure of erlotinib but lacks one methyl group on the nitrogen atom. Its molecular formula is , and its molecular weight is approximately 353.36 g/mol.
O-Desmethylerlotinib can undergo various chemical reactions typical for amines and aromatic compounds, including:
The stability of O-Desmethylerlotinib under physiological conditions has been studied, indicating that it maintains integrity during standard biological assays, although it may be subject to further metabolic transformations.
O-Desmethylerlotinib exerts its antitumor effects by inhibiting the phosphorylation of EGFR, leading to reduced downstream signaling through pathways such as MAPK and PI3K/Akt. This inhibition results in:
O-Desmethylerlotinib has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4